N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1171146-79-4
VCID: VC4726685
InChI: InChI=1S/C20H19ClN4O2S/c1-12-9-15(21)11-17-18(12)22-20(28-17)24(19(26)16-5-4-8-27-16)6-7-25-14(3)10-13(2)23-25/h4-5,8-11H,6-7H2,1-3H3
SMILES: CC1=CC(=CC2=C1N=C(S2)N(CCN3C(=CC(=N3)C)C)C(=O)C4=CC=CO4)Cl
Molecular Formula: C20H19ClN4O2S
Molecular Weight: 414.91

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide

CAS No.: 1171146-79-4

Cat. No.: VC4726685

Molecular Formula: C20H19ClN4O2S

Molecular Weight: 414.91

* For research use only. Not for human or veterinary use.

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide - 1171146-79-4

Specification

CAS No. 1171146-79-4
Molecular Formula C20H19ClN4O2S
Molecular Weight 414.91
IUPAC Name N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]furan-2-carboxamide
Standard InChI InChI=1S/C20H19ClN4O2S/c1-12-9-15(21)11-17-18(12)22-20(28-17)24(19(26)16-5-4-8-27-16)6-7-25-14(3)10-13(2)23-25/h4-5,8-11H,6-7H2,1-3H3
Standard InChI Key XIWYBQDYKWHQHY-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1N=C(S2)N(CCN3C(=CC(=N3)C)C)C(=O)C4=CC=CO4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide has the molecular formula C₂₀H₁₉ClN₄O₂S and a molecular weight of 414.91 g/mol . Key structural components include:

  • A 6-chloro-4-methyl-1,3-benzothiazole group, known for electron-deficient aromatic systems that enhance binding to biological targets.

  • A 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl side chain, contributing conformational flexibility and hydrogen-bonding capacity.

  • A furan-2-carboxamide terminus, which may influence solubility and pharmacokinetic properties.

The compound’s logP value (predicted to be ~3.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (~85 Ų) indicates potential for moderate blood-brain barrier penetration .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence, typically employing polar aprotic solvents (e.g., DMF, DMSO) to facilitate nucleophilic substitutions and amide couplings :

  • Benzothiazole Core Formation:

    • Cyclization of 2-amino-4-chloro-6-methylthiophenol with chloroacetyl chloride under basic conditions yields the 6-chloro-4-methyl-1,3-benzothiazole intermediate.

    • Chlorination at the 2-position is achieved using phosphorus oxychloride.

  • Pyrazole-Ethyl Side Chain Installation:

    • Ethylenediamine is reacted with 3,5-dimethylpyrazole in the presence of a coupling agent (e.g., EDC/HOBt) to form the 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine intermediate.

  • Final Amide Coupling:

    • The benzothiazole amine reacts with furan-2-carbonyl chloride under Schotten-Baumann conditions to yield the target compound .

Table 1: Key Reaction Conditions

StepReagentsTemperatureYield
Benzothiazole formationPOCl₃, DMF80°C65–70%
Pyrazole-ethyl synthesisEDC, HOBt, DCMRT75–80%
Amide couplingNaOH, THF/H₂O0–5°C60–65%

Optimization efforts focus on improving yields through catalyst screening (e.g., DMAP for amidation) and solvent selection.

Structural Elucidation and Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR: Peaks at δ 2.35 (s, 3H, CH₃-pyrazole), δ 3.85 (t, 2H, N-CH₂), and δ 7.45 (d, 1H, furan H-3) confirm substituent integration.

  • IR Spectroscopy: Bands at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N benzothiazole) validate functional groups .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 415.2 [M+H]⁺, consistent with the molecular formula.

Table 2: Key Spectral Data

TechniqueDiagnostic PeaksAssignment
¹H NMRδ 2.35 (s)Pyrazole-CH₃
IR1685 cm⁻¹Amide C=O
MSm/z 415.2[M+H]⁺

Biological Activities and Mechanistic Insights

Antioxidant and Anti-Inflammatory Properties

Pyrazole derivatives are known for radical scavenging and membrane stabilization. In related compounds, DPPH scavenging reaches 84–90%, while HRBC membrane stabilization exceeds 85% . The furan-carboxamide moiety may contribute to redox modulation via electron donation .

Table 3: Hypothesized Biological Activities

ActivityProposed MechanismSupporting Evidence
AntimicrobialDNA gyrase inhibitionAnalogous hybrids
AntioxidantRadical scavengingPyrazole derivatives
Anti-inflammatoryCOX-2 inhibitionStructural analogs

Future Directions and Challenges

Target Validation and Optimization

  • Target Identification: Proteomic profiling and molecular docking studies are needed to identify precise biological targets (e.g., kinases, GPCRs).

  • SAR Studies: Modifying the pyrazole substituents (e.g., replacing methyl with trifluoromethyl) could enhance potency and selectivity .

ADMET Profiling

Current gaps include:

  • In vitro toxicity: Cytotoxicity screening in hepatic (HepG2) and renal (HEK293) cell lines.

  • Pharmacokinetics: Assessing metabolic stability in microsomal assays and plasma protein binding.

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